4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S3/c1-4-10-20(11-5-2)26(22,23)13-8-6-12(7-9-13)14(21)17-15-18-19-16(24-3)25-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECRSTRVGNMRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:
- Core Structure : The compound features a thiadiazole ring substituted with a methylthio group at position 5 and a sulfonamide moiety.
- Functional Groups : The presence of both a benzamide and a dipropylsulfamoyl group enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antibacterial and antifungal activities.
- Mechanism : These compounds often inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. For instance, studies have shown that certain thiadiazole derivatives demonstrate bacteriostatic effects against E. coli and K. pneumoniae .
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| C1 | K. pneumoniae | 32 | Bacteriostatic |
| C4 | E. coli | 25 | Efflux Pump Inhibitor |
Anticancer Activity
Thiadiazole derivatives also show promising anticancer properties. Studies have reported that compounds with similar structures can induce cell cycle arrest in various cancer cell lines.
- Cell Cycle Analysis : For example, one study demonstrated that specific thiadiazole derivatives arrested HepG2 cells in the S phase and MCF-7 cells in the G2/M phase . This suggests that these compounds may interfere with DNA replication and mitosis.
| Compound | Cell Line | Phase Arrested | Effect |
|---|---|---|---|
| 4e | HepG2 | S | Antiproliferative |
| 4i | MCF-7 | G2/M | Growth Inhibition |
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzamide ring enhances binding affinity to target receptors.
- Thiadiazole Ring Modifications : Variations in the thiadiazole ring can significantly affect the compound's potency against specific bacterial strains or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against standard antibiotics and found that certain compounds exhibited comparable or superior activity against resistant strains of bacteria.
- Anticancer Potential : Research on the antiproliferative effects of thiadiazoles indicated that modifications to the sulfonamide group could enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria, including multidrug-resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
In a study by Desai et al. (2016), derivatives similar to this compound demonstrated a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also shown promising results in anticancer applications. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer cells. The cytotoxic effects were evaluated using assays such as Sulforhodamine B (SRB), revealing significant reductions in cell viability at concentrations above 10 µM .
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF7 (breast cancer) | 10 µM |
| HeLa (cervical cancer) | 15 µM |
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission .
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable reductions in cell viability at concentrations above 10 µM. This highlights its potential as an effective anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution due to electron-deficient nitrogen and sulfur atoms. Key reactions include:
Example: Reaction with 2-chloro-N-(4-sulfamoylphenyl)acetamide in acetone yields 4-(2-((5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)benzenesulphonamide derivatives .
Functionalization of the Sulfamoyl Group
The N,N-dipropylsulfamoyl group participates in hydrogen bonding and acid-base reactions:
-
Protonation/Deprotonation :
The sulfonamide nitrogen (pKa ~10–11) deprotonates in basic media, forming a sulfonamidate ion that enhances solubility in polar solvents . -
Hydrolysis :
Under strong acidic conditions (e.g., HCl, Δ), the sulfamoyl group hydrolyzes to yield sulfonic acid and dipropylamine.
Benzamide Group Reactivity
The benzamide moiety undergoes hydrolysis and acylation:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6 hr | Benzoic acid + 5-(methylthio)-1,3,4-thiadiazol-2-amine | |
| Acylation | Acetic anhydride, pyridine, Δ | N-acetylated derivatives |
Example: Acetylation with acetic anhydride produces N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)acetamide .
Cyclization and Ring-Opening Reactions
The thiadiazole ring participates in cyclodehydration and acid-catalyzed ring-opening:
-
Cyclodehydration :
Reacts with thiosemicarbazide in POCl₃ to form fused heterocycles (e.g., triazolothiadiazoles) . -
Ring-opening :
In acetic acid/sodium acetate, the thiadiazole ring opens to form open-chain sulfonamide intermediates, enhancing bioactivity .
Catalytic Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-couplings:
| Coupling Partner | Catalyst | Product | Application |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄ | Biaryl-thiadiazole hybrids | Anticancer drug design |
| Alkynes | CuI | Alkynyl-thiadiazole conjugates | Enzyme inhibition |
Data from analogous thiadiazole systems suggest these reactions occur at the C-5 position of the thiadiazole ring .
Oxidation of Methylthio Group
The methylthio (-SMe) group oxidizes selectively:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | AcOH, 50°C, 2 hr | Sulfoxide (-SO-Me) |
| KMnO₄ | H₂O, Δ, 1 hr | Sulfone (-SO₂-Me) |
Oxidation modifies electronic properties, influencing binding to biological targets like carbonic anhydrase .
Comparison with Similar Compounds
Structural Analogues within 1,3,4-Thiadiazole Derivatives
Several structurally related 1,3,4-thiadiazole derivatives have been synthesized and evaluated for physicochemical and biological properties:
Key Observations :
- Ethylthio (5l) shows moderate cytotoxicity, suggesting alkyl chain length influences activity . Sulfamoyl vs.
- Synthetic Yields : Derivatives with bulkier substituents (e.g., benzylthio in 5m) exhibit higher yields (85%) compared to smaller groups (e.g., ethylthio in 5l: 68%), likely due to stabilized intermediates .
Heterocyclic Variants: Oxadiazole vs. Thiadiazole Derivatives
Replacing the 1,3,4-thiadiazole core with 1,3,4-oxadiazole alters electronic properties and bioactivity:
Key Observations :
- Bioactivity : Thiadiazoles are more commonly associated with cytotoxic and antimicrobial activities, whereas oxadiazoles are explored for kinase inhibition and antiviral applications .
Pharmacological Profiles
Cytotoxicity:
- Thiadiazole-Chalcone Hybrids (e.g., 5a, 5f): Exhibit potent cytotoxicity (HeLa: IC₅₀ = 9.12–12.72 μM) via G2/M cell cycle arrest and caspase-dependent apoptosis .
- Target Compound : The absence of a chalcone moiety may reduce direct DNA intercalation but could enhance sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase IX in cancer cells) .
Antimicrobial Activity:
- Methylthio Derivatives (e.g., N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide): Show strong activity against Bacillus anthracis (MIC < 1 μg/mL), attributed to the methylthio group’s lipophilicity and sulfur-mediated membrane disruption .
Enzyme Inhibition:
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with methyl isothiocyanate under acidic conditions.
- Dissolve thiosemicarbazide (1.0 equiv) in hydrochloric acid (2M).
- Add methyl isothiocyanate (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
- Purify via recrystallization (ethanol/water) to yield 5-amino-1,3,4-thiadiazole-2-thiol.
Synthesis of 4-(N,N-Dipropylsulfamoyl)Benzamide
Sulfamoylation of 4-Aminobenzamide
Step 1: Nitration and Reduction :
- Nitrate benzoic acid to 4-nitrobenzoic acid using HNO₃/H₂SO₄.
- Reduce nitro group to amine with H₂/Pd-C in ethanol.
Step 2: Sulfamoyl Group Installation :
- React 4-aminobenzamide (1.0 equiv) with N,N-dipropylsulfamoyl chloride (1.2 equiv) in anhydrous THF.
- Add pyridine (2.0 equiv) to scavenge HCl.
- Stir at 0°C → room temperature for 12 hours.
- Purify by column chromatography (SiO₂, EtOAc/hexane 3:7) to obtain 4-(N,N-dipropylsulfamoyl)benzamide (Yield: 65%).
- ¹H NMR (CDCl₃, 400 MHz): δ 0.92 (t, 6H, CH₂CH₂CH₃), 1.52–1.64 (m, 4H, CH₂CH₂), 3.12–3.24 (m, 4H, NCH₂), 7.82 (d, 2H, J = 8.4 Hz, ArH), 8.03 (d, 2H, J = 8.4 Hz, ArH).
- MS (ESI+): m/z 285.4 [M+H]⁺.
Coupling of Thiadiazole Amine and Benzamide
Amide Bond Formation
Reagents :
Procedure :
- Activate 4-(N,N-dipropylsulfamoyl)benzoic acid (1.0 equiv) with EDC/HOBt for 30 minutes.
- Add 5-(methylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv).
- Stir at room temperature for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane 1:1).
Optimization Insights :
- Temperature : Reactions >40°C led to thiadiazole ring decomposition.
- Solvent : Acetonitrile provided superior yields (72%) compared to DMF (58%) or THF (63%).
Final Product Data :
- Yield : 68%
- Melting Point : 162–164°C
- ¹H NMR (DMSO-d₆, 400 MHz): δ 0.89 (t, 6H, CH₂CH₂CH₃), 1.48–1.60 (m, 4H, CH₂), 2.58 (s, 3H, SCH₃), 3.08–3.20 (m, 4H, NCH₂), 7.92 (d, 2H, J = 8.4 Hz, ArH), 8.12 (d, 2H, J = 8.4 Hz, ArH), 10.84 (s, 1H, NH).
- IR (KBr): 1678 cm⁻¹ (C=O), 1324 cm⁻¹ (S=O).
Industrial-Scale Considerations
Process Intensification
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
Synthesis typically involves multi-step reactions starting with precursor molecules like substituted thiosemicarbazides or benzamides. Key steps include:
- Condensation reactions under reflux with POCl₃ (e.g., 90°C for 3 hours) to form the thiadiazole ring .
- Purification via recrystallization using solvents like DMSO/water mixtures or ethanol .
- Structural confirmation via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR peaks for methylthio groups appear at δ ~2.5 ppm, while sulfamoyl protons resonate near δ 7.5–8.5 ppm .
- Purity assessment using TLC (Rf values) and melting point determination (uncorrected capillary tubes) .
Table 1: Representative Characterization Data
| Parameter | Value/Peak (Example) | Reference |
|---|---|---|
| Melting Point | 165–167°C (uncorrected) | |
| ¹H NMR (δ, ppm) | 2.51 (s, SCH₃), 7.8–8.2 (Ar-H) | |
| IR (ν, cm⁻¹) | 1680 (C=O), 1320 (S=O) |
Q. How to optimize reaction yields for intermediates like 5-(methylthio)-1,3,4-thiadiazol-2-amine?
Yield optimization strategies include:
- Stoichiometric control : Use a 3:1 molar ratio of POCl₃ to thiosemicarbazide to drive ring closure .
- pH adjustment : Neutralize reaction mixtures to pH 8–9 with ammonia to precipitate intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets?
Advanced approaches include:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PFOR in anaerobic organisms). The amide group often forms hydrogen bonds with active-site residues .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How to resolve contradictions in spectroscopic data between synthesized batches?
Contradictions in NMR or IR spectra may arise from:
- Tautomeric equilibria : Thiadiazole derivatives can exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to identify dynamic processes .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; sulfonamide protons are more deshielded in DMSO .
- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) and adjust purification protocols .
Q. What strategies validate the compound’s mechanism of action in enzymatic assays?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like acetylcholinesterase or bacterial PFOR using spectrophotometric methods (e.g., Ellman’s reagent) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
- X-ray crystallography : Resolve co-crystal structures to visualize interactions (e.g., hydrogen bonds between sulfamoyl groups and catalytic residues) .
Q. How does the methylthio group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The SCH₃ group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .
- Metabolic stability : Methylthio moieties resist oxidative degradation better than thiol (-SH) groups, as shown in hepatic microsome assays .
- Bioavailability : In silico ADMET predictions (e.g., SwissADME) indicate moderate oral bioavailability (45–55%) due to moderate solubility .
Methodological Challenges
Q. How to address low yields in sulfamoyl group incorporation?
- Coupling reagent selection : Use HATU or EDCI instead of DCC to improve activation of carboxylic acid intermediates .
- Temperature control : Maintain reactions at 0–5°C during sulfamoylation to minimize side reactions .
- Protecting groups : Temporarily protect reactive amines with Boc groups to direct sulfamoyl attachment .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- PXRD : Identify distinct diffraction patterns for polymorphs (e.g., differences in 2θ at 10–30°) .
- DSC : Monitor endothermic peaks corresponding to melting transitions; metastable forms exhibit lower melting points .
- Raman spectroscopy : Detect variations in sulfonamide S=O stretching vibrations (1320–1350 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
